Technical Deep Dive: 2-Bromo-6-(1H-imidazol-1-yl)pyridine
Technical Deep Dive: 2-Bromo-6-(1H-imidazol-1-yl)pyridine
Executive Summary
2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) is a bifunctional heterocyclic building block characterized by a "push-pull" electronic architecture. It features an electron-deficient pyridine core substituted with a labile bromine atom at the C2 position and an electron-rich imidazole moiety at the C6 position.
This specific substitution pattern grants the molecule dual utility:
-
Synthetic Scaffold: The C-Br bond serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), allowing the rapid construction of unsymmetrical 2,6-disubstituted pyridines.[1]
-
Ligand Design: The pyridyl nitrogen (
) and the imidazolyl nitrogen ( ) form a bidentate ( ) chelation pocket, making it a precursor for luminescent Iridium(III) and Ruthenium(II) complexes used in OLEDs and photocatalysis.[1]
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine |
| CAS Number | 463336-62-1 |
| Molecular Formula | C |
| Molecular Weight | 224.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 62–63 °C |
| Solubility | Soluble in DMSO, DMF, CHCl |
| pKa (Calculated) | ~2.5 (Pyridine N), ~7.0 (Imidazole N) |
Spectroscopic Signature (Diagnostic)[1]
-
H NMR (400 MHz, CDCl
): Distinct resonances include the imidazole C2-H singlet ( ~8.49 ppm) and the pyridine ring protons showing typical coupling patterns for 2,6-substitution.[1] - C NMR: Carbon signals reflect the asymmetry, with the C-Br carbon typically shielded relative to the C-N carbon.[1]
Structural Analysis & Electronic Properties
The molecule's reactivity is dictated by the electronic disparity between the two heterocycles.[1]
-
The Pyridine Core: The nitrogen atom withdraws electron density, making the C2 and C6 positions electrophilic.[1] The presence of bromine at C2 further enhances electrophilicity, activating this site for Nucleophilic Aromatic Substitution (S
Ar) or oxidative addition by transition metals.[1] -
The Imidazole Substituent: Attached via the N1 nitrogen, the imidazole ring acts as a weak
-donor but significantly alters the coordination geometry.[1] Unlike a rigid phenyl ring, the imidazole can rotate, but upon metal binding, it locks into a coplanar conformation.[1]
Diagram 1: Electronic Reactivity Map
Caption: Functional decomposition of the scaffold showing the three primary reactivity zones: the oxidative addition site (Red), the coordination pocket (Green), and the C-H activation zone (Yellow).[1]
Synthesis Protocol (S Ar Methodology)
The most robust synthesis involves the nucleophilic aromatic substitution of 2,6-dibromopyridine.[1] This method is preferred over metal-catalyzed couplings due to lower cost and simpler purification.[1]
Reaction Scheme
2,6-Dibromopyridine + Imidazole
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromopyridine (1.0 equiv, e.g., 2.37 g, 10 mmol) in anhydrous DMSO (20 mL).
-
Addition: Add imidazole (1.0 equiv, 0.68 g, 10 mmol) and anhydrous potassium carbonate (K
CO ) (1.0 equiv, 1.38 g, 10 mmol). -
Reaction: Heat the mixture to 70 °C under an inert atmosphere (N
or Ar) for 24 hours . Monitor via TLC (Petroleum ether/EtOAc 2:1) for the disappearance of the starting dibromide.[1] -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with brine, dry over Na
SO , and concentrate under reduced pressure.[1]
-
-
Purification: Purify via flash column chromatography on silica gel using Petroleum ether/EtOAc (2:1) as the eluent.
-
Yield: Expect a yield of 60–70% . The product is a white solid (MP: 62–63 °C).[1][2]
Reactivity Profile & Applications
A. Site-Selective Cross-Coupling
The C2-Br bond is highly amenable to Suzuki-Miyaura coupling.[1] This allows the installation of aryl, heteroaryl, or alkyl groups while leaving the imidazole ring intact.[1]
-
Catalyst System: Pd(PPh
) or Pd(dppf)Cl with Na CO in Toluene/Water/Ethanol is standard.[1] -
Application: Synthesis of "push-pull" fluorophores where the pyridine acts as the acceptor and the new aryl group acts as the donor.[1]
B. Coordination Chemistry & "Rollover" Cyclometalation
This molecule is a precursor to "rollover" cyclometalated complexes.[1]
-
Standard Mode: Coordination to metals (e.g., Ru, Ir) through the pyridine N and imidazole N.[1]
-
Rollover Mode: Under specific conditions (high temp, bulky ligands), the pyridine ring can rotate ("roll over") such that the metal activates the C3-H bond of the pyridine instead of binding to the nitrogen.[1] This results in an anionic
-bidentate ligand system, which is extremely robust and useful in catalysis.[1]
Diagram 2: Synthetic Pathways
Caption: Divergent synthetic utility showing the transformation into bioactive biaryls (Path A) or optoelectronic metal complexes (Path B).
Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halopyridines.[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas. The C-Br bond is light-sensitive over long periods; amber vials are preferred.
-
Disposal: Halogenated organic waste.[1]
References
-
Synthesis & Physical Data
-
Coordination Chemistry (Rollover)
-
Medicinal Chemistry Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
